2-amino-3-(4-ethoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide
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Overview
Description
The compound “2-amino-3-(4-ethoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide” is a complex organic molecule. It contains several functional groups including an amino group (-NH2), a carboxamide group (-CONH2), an ethoxy group (-OCH2CH3), and a trifluoromethyl group (-CF3). The presence of these functional groups suggests that this compound could have a variety of chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indolizine ring, a fused ring structure containing nitrogen, suggests that this compound might have interesting electronic and steric properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the amino group might participate in acid-base reactions, the carboxamide group could be involved in hydrolysis or condensation reactions, and the trifluoromethyl group could influence the compound’s reactivity due to the strong electronegativity of fluorine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar carboxamide and amino groups might increase its solubility in polar solvents, while the nonpolar ethoxy and trifluoromethyl groups might increase its solubility in nonpolar solvents .Scientific Research Applications
Synthesis and Characterization
- New 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been synthesized, showcasing a method for creating structurally similar compounds with potential biological activities. These compounds were evaluated for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the importance of novel compound synthesis in drug discovery (Hassan, Hafez, & Osman, 2014).
Biological Activities and Applications
- Novel benzamide-based 5-aminopyrazoles and their derivatives have been synthesized and showed significant anti-influenza A virus (H5N1) activity, demonstrating the potential of such compounds in antiviral therapy (Hebishy, Salama, & Elgemeie, 2020).
- A series of heterocyclic phenazinecarboxamides, similar in structural concept, showed inhibition of cancer cell lines, indicating the role of fused ring systems in the development of anticancer agents (Gamage et al., 2002).
Chemical Properties and Reactivity
- The photoluminescent properties of 6-amino-8-cyanobenzo[1, 2-b]indolizines have been explored, showing reversible pH-dependent optical properties, which could have applications in materials science and sensor technology (Outlaw et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-amino-3-(4-ethoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3N3O3/c1-2-34-18-11-9-15(10-12-18)23(32)22-21(29)20(19-8-3-4-13-31(19)22)24(33)30-17-7-5-6-16(14-17)25(26,27)28/h3-14H,2,29H2,1H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHUNAUQJYGBRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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